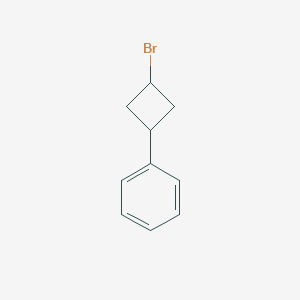

3-Brom-cyclobutylbenzol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

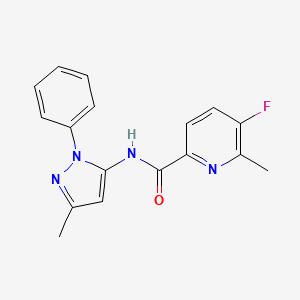

3-Brom-cyclobutylbenzol is a chemical compound that belongs to the class of cyclobutylbenzene derivatives. This compound has gained significant attention in the scientific community due to its unique properties and potential applications. In

Scientific Research Applications

Heterogeneous Catalysis Activation

Molecular adsorbates, specifically N-heterocyclic carbenes, have been shown to switch on the reactivity of otherwise unreactive catalysts, like Pd/Al2O3, by coordinating to palladium particles and affecting their electronic properties. This modification enables the catalyst to be used in the Buchwald-Hartwig amination of aryl chlorides, bromides, and iodides, demonstrating the potential of 3-Bromocyclobutylbenzene derivatives in facilitating new catalytic processes (Ernst et al., 2017).

Palladium-mediated Arylation

The palladium-mediated reaction of bromobenzene with various heterocyclic diamines explored the chemoselectivity of these reactions. This research highlights the potential of 3-Bromocyclobutylbenzene in synthesizing complex organic molecules through selective arylations, providing insights into the mechanism of these reactions and their application in organic synthesis (Cabello-Sanchez et al., 2007).

Enantioselective Synthesis

Studies have demonstrated the use of bromobenzene derivatives in enantioselective synthesis, specifically in the total synthesis of pancratistatin and 7-deoxypancratistatin. These compounds, promising antitumor agents, highlight the critical role of 3-Bromocyclobutylbenzene derivatives in the development of new, potent pharmaceuticals (Hudlický et al., 1996).

Spirocyclic Scaffold Formation

Research into the asymmetric formal (3 + 2) cyclization of aryl 3-bromoenals and isatins facilitated by N-heterocyclic carbene catalysts has led to the production of chiral spirooxindole-butenolides. This demonstrates the utility of 3-Bromocyclobutylbenzene derivatives in creating complex and biologically relevant spirocyclic scaffolds, which have significant implications for drug development (Zheng et al., 2014).

Safety and Hazards

properties

IUPAC Name |

(3-bromocyclobutyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOFKWAIHKQFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)

![N-(2-methylquinolin-4-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2706115.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)

![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2706121.png)

![[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine](/img/structure/B2706122.png)

![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)